REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[NH:8][C:7]2=O.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:7]1[C:6]2[C:11](=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=[C:9]([CH3:12])[N:8]=1
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Name
|
|
Quantity
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0.01 mol
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Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C(NC(=NC12)C)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
under reflux for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The excess phosphorus oxychloride was removed
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Type
|
ADDITION
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Details
|
the residue was added to a mixture of ice (50 g) and water (50 ml)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC2=C(C=CC=C12)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |